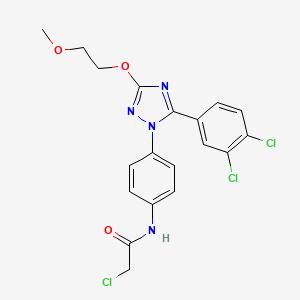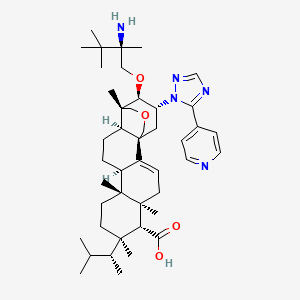
Ibrexafungerp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibrexafungerp ist ein neuartiges triterpenoid-antimykotisches Mittel, das von SCYNEXIS, Inc. entwickelt wurde. Es ist das erste orale Antimykotikum ohne Azole, das von den USA zugelassen wurde. This compound wird auch in klinischen Studien für andere Indikationen untersucht, darunter lebensbedrohliche Pilzinfektionen, die durch Candida- und Aspergillus-Arten verursacht werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ibrexafungerp ist ein halbsynthetisches Derivat von Enfumagfungin, einem natürlich vorkommenden Triterpenoid. Die Synthese umfasst mehrere Schritte, darunter Hydroxylierungs- und Konjugationsreaktionen. Der wichtigste Syntheseweg beinhaltet die Modifikation der Enfumagfungin-Kernstruktur, um seine antimykotische Aktivität und orale Bioverfügbarkeit zu verbessern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die chemische Großsynthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung spezifischer Katalysatoren und Reagenzien, um die Hydroxylierungs- und Konjugationsschritte zu erleichtern. Das Endprodukt wird durch Kristallisation und andere Trenntechniken gereinigt, um pharmazeutisches this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ibrexafungerp durchläuft verschiedene chemische Reaktionen, darunter:
Hydroxylierung: Einführung von Hydroxylgruppen zur Verbesserung der Löslichkeit und Bioverfügbarkeit.
Konjugation: Bildung von Konjugaten mit Glucuronsäure oder Sulfat, um die Ausscheidung zu erleichtern.
Häufige Reagenzien und Bedingungen
Hydroxylierung: Katalysatoren wie Cytochrom-P450-Enzyme werden unter kontrollierten Bedingungen verwendet.
Konjugation: Enzyme wie Glucuronosyltransferasen und Sulfotransferasen sind an den Konjugationsreaktionen beteiligt.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und konjugierte Metaboliten von this compound, die wasserlöslicher sind und leichter aus dem Körper ausgeschieden werden .
Wissenschaftliche Forschungsanwendungen
Ibrexafungerp hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Synthese und Modifikation von Triterpenoiden zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf die Synthese der Pilzzellwand und Resistenzmechanismen.
Industrie: Wird bei der Entwicklung neuer Antimykotika und Formulierungen eingesetzt.
Wirkmechanismus
This compound übt seine antimykotische Wirkung aus, indem es das Enzym β-1,3-Glucansynthase hemmt, das für die Synthese von β-1,3-Glucan essentiell ist, einem wichtigen Bestandteil der Pilzzellwand . Durch die Hemmung dieses Enzyms beeinträchtigt this compound die Integrität der Pilzzellwand, was zu Zelllyse und Tod führt. Dieser Mechanismus ähnelt dem der Echinocandine, jedoch mit dem zusätzlichen Vorteil der oralen Bioverfügbarkeit .
Wirkmechanismus
Ibrexafungerp exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall . By inhibiting this enzyme, this compound compromises the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is similar to that of echinocandins but with the added advantage of oral bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Caspofungin
- Micafungin
- Anidulafungin
Vergleich
Ibrexafungerp ist unter den Antimykotika einzigartig aufgrund seiner oralen Bioverfügbarkeit und breiten Wirksamkeit gegen azol-resistente und echinocandin-resistente Pilzstämme . Im Gegensatz zu Echinocandinen, die nur in intravenösen Formulierungen verfügbar sind, kann this compound oral verabreicht werden, was es für Patienten bequemer macht . Darüber hinaus hat this compound in sauren Umgebungen eine Wirksamkeit gezeigt, was seine Wirksamkeit bei der Behandlung von Vulvovaginaler Candidiasis erhöht .
Eigenschaften
Key on ui mechanism of action |
β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis. |
|---|---|
CAS-Nummer |
1207753-03-4 |
Molekularformel |
C44H67N5O4 |
Molekulargewicht |
730.0 g/mol |
IUPAC-Name |
(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1 |
InChI-Schlüssel |
BODYFEUFKHPRCK-ZCZMVWJSSA-N |
SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Isomerische SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Kanonische SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


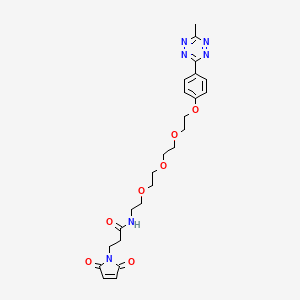

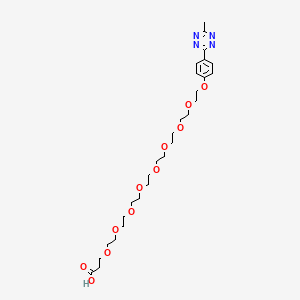
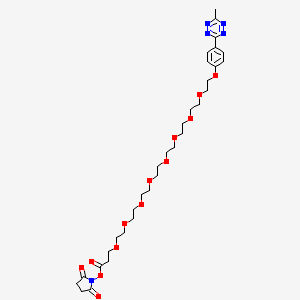
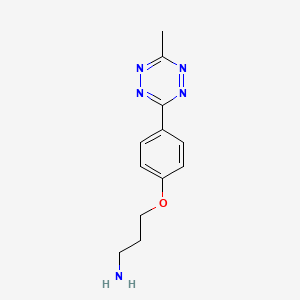
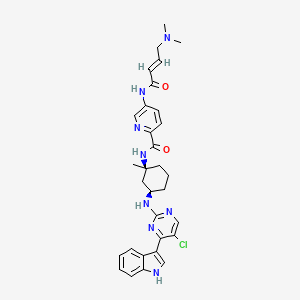
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)
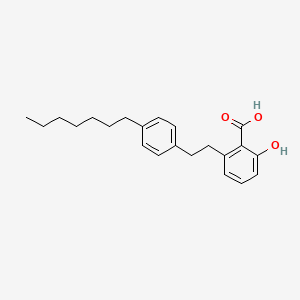

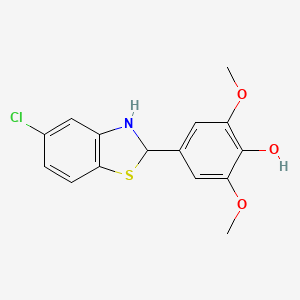

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
